molecular formula C16H17N3O3S B2516731 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one CAS No. 2380170-54-5

2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one

Cat. No. B2516731
CAS RN: 2380170-54-5
M. Wt: 331.39
InChI Key: JZNLWELSASZLQU-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce cell death by activating apoptosis pathways. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory activities, 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been found to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies and may be developed into a new class of drugs for the treatment of cancer, inflammation, and viral infections. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future research could focus on developing new derivatives of this compound with improved pharmacological properties and reduced toxicity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with cyclopropylamine, followed by the addition of sodium hydride and phenylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2-(1-Cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In preclinical studies, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

2-(1-cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16-9-8-15(12-4-2-1-3-5-12)17-19(16)13-10-18(11-13)23(21,22)14-6-7-14/h1-5,8-9,13-14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNLWELSASZLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

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